1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-
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Overview
Description
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is also known by its synonym, 5-(Dimethylamino)pentanal diethyl acetal . This compound is characterized by the presence of a pentanamine backbone with diethoxy and dimethylamino functional groups.
Preparation Methods
The synthesis of 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves the reaction of valeraldehyde with dimethylamine and diethyl acetal . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- can be compared with other similar compounds such as:
1-Pentanamine, N,N-dimethyl-: This compound has a similar structure but lacks the diethoxy functional groups, which may result in different chemical and biological properties.
5-(Dimethylamino)pentanal: This compound is similar but does not have the diethyl acetal groups, affecting its reactivity and applications.
Properties
IUPAC Name |
5,5-diethoxy-N,N-dimethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-13-11(14-6-2)9-7-8-10-12(3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKGTXYPTAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCN(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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